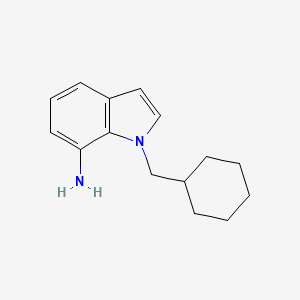
1-Cyclohexylmethyl-1H-indol-7-ylamine
Overview
Description
1-Cyclohexylmethyl-1H-indol-7-ylamine (CHMI) is a novel synthetic compound that has recently been used in scientific research as a tool for studying the biochemical and physiological effects of compounds on the body. CHMI is an indole-based compound that has been found to have a variety of effects on mammalian cells and tissues, including effects on the immune system, metabolism, and cancer. CHMI has been used in a variety of lab experiments and has been found to be a useful tool for studying the biochemical and physiological effects of compounds on the body.
Scientific Research Applications
Synthesis and Structural Studies
The synthesis and structural evaluation of indole derivatives, including compounds related to 1-Cyclohexylmethyl-1H-indol-7-ylamine, have been studied for their potential in creating new chemical entities. The synthesis often involves complex reactions like the Diels-Alder cycloaddition and Mannich reaction, leading to derivatives with potential applications in various fields of chemistry and pharmacology due to their unique structural properties. Such studies are critical for the development of new materials and drugs, demonstrating the broad applicability of indole derivatives in scientific research (Lovel Kukuljan, K. Kranjc, F. Perdih, 2016).
Antiproliferative Agents
Research into dispiroindole derivatives has shown that these compounds exhibit mild antitumor properties against various human tumor cell lines. This includes promising results against liver, cervical, and prostate cancers, highlighting the potential of indole-based compounds in developing new anticancer agents. Such compounds can be synthesized through reactions involving this compound or similar structures, showcasing their importance in medicinal chemistry (Riham F. George, N. S. Ismail, J. Stawinski, A. S. Girgis, 2013).
Methodologies for Indole Synthesis
A review of indole synthesis methods reveals the significance of indole and its derivatives in organic chemistry, providing a classification of all known indole syntheses. This highlights the versatility of indole compounds, including this compound, in synthesizing biologically active molecules and complex organic structures. Such a comprehensive classification aids researchers in selecting appropriate synthesis routes for indole-based compounds, pivotal for drug development and material science (D. Taber, Pavan K. Tirunahari, 2011).
Chemical Modifications for Sequence Studies
The specific reaction of cyclohexanedione with arginine residues, leading to stable modified arginyl residues, illustrates the chemical versatility of cyclohexane derivatives, akin to this compound. This method's utility in sequence studies by restricting tryptic hydrolysis shows the potential of cyclohexylmethyl-indol-ylamine structures in biochemical research, particularly in protein analysis and molecular biology (L. Patthy, E. L. Smith, 1975).
properties
IUPAC Name |
1-(cyclohexylmethyl)indol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2/c16-14-8-4-7-13-9-10-17(15(13)14)11-12-5-2-1-3-6-12/h4,7-10,12H,1-3,5-6,11,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYJVWXFFRCHPLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=CC3=C2C(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



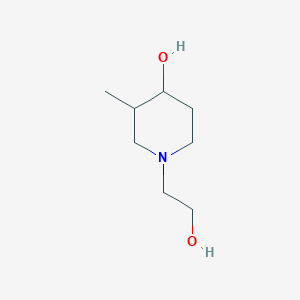
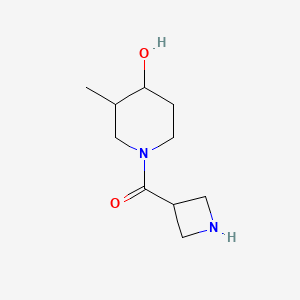
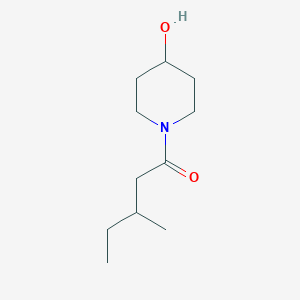

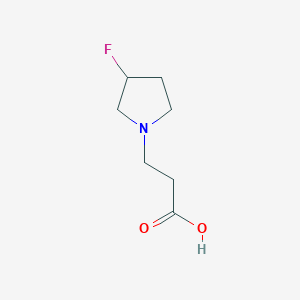

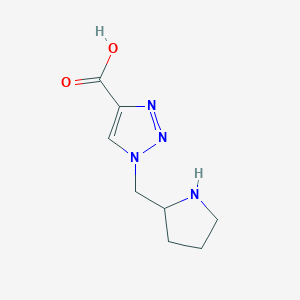

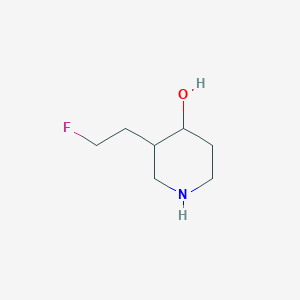



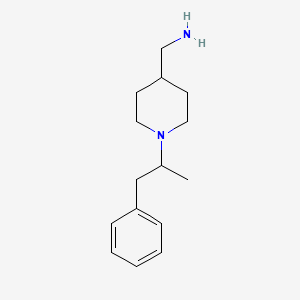
![2-Cyclopropyl-7-methylimidazo[1,2-a]pyridine](/img/structure/B1475359.png)